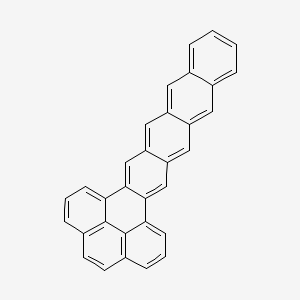

Dibenzo(DE,YZ)hexacene

Description

Dibenzo[fg,wx]hexacene (CAS: 192-60-9) is a polycyclic aromatic hydrocarbon (PAH) composed of six linearly fused benzene rings with two additional fused benzo groups. Its molecular formula is C₃₂H₁₈, and it has a molecular weight of 402.4853 g/mol . The IUPAC Standard InChIKey (SONGGXGQTMYIKP-UHFFFAOYSA-N) and CAS Registry Number confirm its structural uniqueness among hexacene derivatives.

Properties

CAS No. |

313-71-3 |

|---|---|

Molecular Formula |

C32H18 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

octacyclo[18.10.2.02,19.04,17.06,15.08,13.024,32.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24(32),25,27(31),28-hexadecaene |

InChI |

InChI=1S/C32H18/c1-2-6-22-14-24-16-26-18-30-28-10-4-8-20-12-11-19-7-3-9-27(31(19)32(20)28)29(30)17-25(26)15-23(24)13-21(22)5-1/h1-18H |

InChI Key |

YOWSJCHWPRVKCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C=C5C6=CC=CC7=C6C8=C(C=CC=C8C5=CC4=CC3=CC2=C1)C=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(DE,YZ)hexacene typically involves the cyclization of precursor molecules under specific conditions. One common method is the oxidative cyclodehydrogenation of suitable precursors using reagents such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5). These reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other polycyclic aromatic hydrocarbons, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(DE,YZ)hexacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: Quinones and other oxidized derivatives

Reduction: Partially hydrogenated derivatives

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Dibenzo(DE,YZ)hexacene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Dibenzo(DE,YZ)hexacene exerts its effects is primarily related to its electronic structure. The compound’s planar, conjugated system allows for efficient charge transport and strong interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as DNA or proteins, through π-π stacking interactions and other non-covalent interactions .

Comparison with Similar Compounds

Molecular Structure and Properties

The following table compares Dibenzo[fg,wx]hexacene with structurally related PAHs:

Key Observations :

- Dibenzo[fg,wx]hexacene and Dibenzo[fg,st]hexacene share the same molecular formula but differ in the positions of fused benzo groups, leading to distinct electronic behaviors .

- Benzo[a]hexacene has fewer carbon atoms, reducing conjugation length compared to dibenzohexacenes .

- Smaller PAHs like Benzo(α)pyrene exhibit higher environmental prevalence but lower thermal stability than hexacene derivatives .

Electronic Characteristics

Ionization energy (IE) data highlights differences in electronic stability:

| Compound | IE (eV) | Method | Reference |

|---|---|---|---|

| Dibenzo[fg,wx]hexacene | 6.91 ± 0.04 | Photoelectron Spectroscopy | |

| Benzo(α)pyrene | 7.22 | Theoretical Calculations | [External Source] |

Analysis :

- The lower IE of Dibenzo[fg,wx]hexacene (6.91 eV) compared to Benzo(α)pyrene (7.22 eV) suggests enhanced electron-donating capacity, making it a candidate for organic semiconductors .

- Extended conjugation in hexacenes reduces the energy required for electron removal, a critical factor in optoelectronic applications.

Toxicity and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.